molecular formula C10H12O5 B042087 Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS No. 83011-43-2

Methyl 3-hydroxy-4,5-dimethoxybenzoate

Cat. No. B042087
CAS RN: 83011-43-2
M. Wt: 212.2 g/mol
InChI Key: LCIFXEQPXQVBGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. For instance, the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate showcases a preparative scale synthesis without the need for chromatographic separation, highlighting the efficiency and scalability of synthesis methods for complex aromatic compounds (Laak & Scharf, 1989).

Molecular Structure Analysis

Crystal structure analyses reveal the intricacies of molecular arrangements and bonding. For example, the study of methyl 3,5-dimethylbenzoate shows how molecules are organized into strands and layers, facilitated by C—H⋯O=C bonds, illustrating the importance of non-covalent interactions in the solid-state structure of similar compounds (Ebersbach, Seichter, & Mazik, 2022).

Chemical Reactions and Properties

Research into the reactivity and properties of closely related compounds aids in understanding the chemical behavior of methyl 3-hydroxy-4,5-dimethoxybenzoate. The efficient large-scale synthesis of similar compounds and the exploration of reactions such as the Horner−Wadsworth−Emmons-type olefination highlight the compound's utility and reactivity in creating targeted molecular structures for various applications (Kucerovy et al., 1997).

Physical Properties Analysis

Investigations into the physical properties, such as the single crystal X-ray structure determination of methyl 4-hydroxybenzoate (methyl paraben), provide insight into the three-dimensional framework and extensive hydrogen bonding present in these compounds. Such studies are crucial for understanding the physical stability and material properties of this compound and related molecules (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from the study of similar compounds, such as the analysis of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which discusses their planar structures and the impact of methoxy groups on the molecular conformation and interactions (Barich et al., 2004).

Scientific Research Applications

Synthetic Applications

Methyl 3-hydroxy-4,5-dimethoxybenzoate has been utilized in the field of synthetic chemistry. Liu Zuliang investigated the synthesis of 3,5-dimethoxyphthalic anhydride, starting from methyl 3,5-dimethoxybenzoate, detailing the process of alkylation, annulation, hydrolysis, decarboxylation, and oxidation steps, achieving a total yield of 78%. The synthesized compound serves as a precursor for further chemical reactions, showcasing its importance in synthetic pathways and potential applications in material science (Liu, 2007).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have shown promising results. For instance, a study by Han Lijun synthesized a specific derivative, methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxybenzoyl)-4,5-dimethoxybenzoate, and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). The compound displayed significant inhibitory activity, indicating potential therapeutic applications in diseases where PTP1B is a target (Han, 2010).

Antioxidant Properties

The study of antioxidant properties is another important area of research. K. Ali's work on the synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol highlighted the significant free-radical scavenging ability of synthesized compounds. This study implies that this compound derivatives can serve as potent antioxidants, potentially useful in pharmaceuticals or as dietary supplements (Ali, 2015).

Advanced Material Applications

In the field of advanced materials, McCoy et al. (2007) synthesized photolabile conjugates of 3,5-dimethoxybenzoin with various drugs, introducing a novel method for the controlled, light-triggered release of drugs. This research opens pathways for developing advanced drug delivery systems and responsive materials (McCoy et al., 2007).

Safety and Hazards

“Methyl 3-hydroxy-4,5-dimethoxybenzoate” is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .

properties

IUPAC Name

methyl 3-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFXEQPXQVBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370056
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83011-43-2
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g (27.2 mmol) of 3-Hydroxy-4,5-dimethoxy-benzoic acid was added at 0° C. to 100 ml of a saturated solution of HCl in MeOH. The solution was stirred for 16 h at RT. The solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with ethyl acetate/n-heptane (2/1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antimicrobial effects of gallicin isolated from Myricaria Laxiflora?

A1: Research indicates that gallicin extracted from Myricaria Laxiflora exhibits notable antimicrobial activity against both bacteria and fungi. Specifically, it demonstrates a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against Escherichia coli. [] This suggests its potential as a natural antimicrobial agent.

Q2: Does gallicin possess any other noteworthy biological activities?

A2: Beyond its antimicrobial properties, gallicin also exhibits antioxidant activity, similar to propyl gallate. This activity becomes evident in the presence of hydrogen peroxide (H2O2), indicating its potential as a protective agent against oxidative stress. [] Further research is needed to explore the mechanisms and potential applications of this antioxidant activity.

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